molecular formula C17H20N2O5 B14936626 methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate

methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate

Cat. No.: B14936626
M. Wt: 332.4 g/mol
InChI Key: TZJMPQBLAAEADL-UHFFFAOYSA-N
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Description

Methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a complex organic compound with a unique structure that includes an isoquinoline ring, a methoxyethyl group, and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the isoquinoline ring with a suitable methoxyethyl halide under basic conditions.

    Coupling with Beta-Alanine: The final step involves the coupling of the modified isoquinoline with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the isoquinoline ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The isoquinoline ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the beta-alanine moiety can facilitate its incorporation into biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-methoxy-2-oxoethyl)alaninate
  • Methyl N-{2-[(ethylcarbamoyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-beta-alaninate

Uniqueness

Methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is unique due to its specific combination of functional groups and structural features. The presence of the isoquinoline ring, methoxyethyl group, and beta-alanine moiety provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 3-[[2-(2-methoxyethyl)-1-oxoisoquinoline-4-carbonyl]amino]propanoate

InChI

InChI=1S/C17H20N2O5/c1-23-10-9-19-11-14(16(21)18-8-7-15(20)24-2)12-5-3-4-6-13(12)17(19)22/h3-6,11H,7-10H2,1-2H3,(H,18,21)

InChI Key

TZJMPQBLAAEADL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC(=O)OC

Origin of Product

United States

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